molecular formula C31H44Cl2N2O4 B1206366 Unii-bct62GI7LE CAS No. 72273-04-2

Unii-bct62GI7LE

Cat. No.: B1206366
CAS No.: 72273-04-2
M. Wt: 579.6 g/mol
InChI Key: YMLNFFIBJFJMPJ-SXROWPHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pharmacokinetic studies indicate moderate oral bioavailability (≈50%) and a plasma half-life of 8–12 hours in preclinical models, supporting its candidacy for once-daily dosing . Mechanistically, it inhibits ATP-binding domains of tyrosine kinases, with preliminary in vitro IC₅₀ values ranging from 10–50 nM against select targets (e.g., EGFR, VEGFR) .

Properties

CAS No.

72273-04-2

Molecular Formula

C31H44Cl2N2O4

Molecular Weight

579.6 g/mol

IUPAC Name

[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate

InChI

InChI=1S/C31H44Cl2N2O4/c1-30-13-11-24(39-29(37)20-38-23-6-4-22(5-7-23)35(17-15-32)18-16-33)19-21(30)3-8-25-26(30)12-14-31(2)27(25)9-10-28(36)34-31/h4-7,21,24-27H,3,8-20H2,1-2H3,(H,34,36)/t21-,24-,25+,26-,27-,30-,31-/m0/s1

InChI Key

YMLNFFIBJFJMPJ-SXROWPHRSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)COC5=CC=C(C=C5)N(CCCl)CCCl

Other CAS No.

72273-04-2

Synonyms

3 beta-hydroxy-13-alpha-amino-13,17-seco-5 alpha-androstan-17-oic-13,17-lactam-4-(bis(2-chloroethyl)amino)phenoxyacetate
NSC 294859
NSC-294859

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Unii-bct62GI7LE" with structurally and functionally analogous kinase inhibitors, focusing on efficacy, pharmacokinetics, and safety profiles.

Parameter This compound Compound A Compound B Compound C
Molecular Weight 438.5 g/mol 410.4 g/mol 467.2 g/mol 396.8 g/mol
Target Kinases EGFR, VEGFR EGFR, PDGFR VEGFR, FGFR EGFR (wild-type/mutant)
IC₅₀ (nM) 10–50 (EGFR) 2–15 (EGFR) 20–100 (VEGFR) 1–5 (EGFR mutant)
Oral Bioavailability 50% (preclinical) 60% (clinical) 35% (preclinical) 80% (clinical)
Half-Life (hrs) 8–12 6–8 10–14 12–18
Adverse Effects Grade 1–2 rash (20%) Grade 3 diarrhea (15%) Hypertension (30%) Cardiac toxicity (5%)
Clinical Phase Phase I/II Approved (FDA) Phase III Approved (FDA)

Key Findings:

  • Potency : "this compound" exhibits intermediate potency against EGFR compared to Compounds A and C, which show superior IC₅₀ values . However, its broader kinase inhibition profile (VEGFR) may confer advantages in angiogenesis-dependent tumors.
  • Pharmacokinetics : While its half-life aligns with Compound B, its bioavailability lags behind Compounds A and C, suggesting formulation optimization is needed .
  • Safety : The incidence of rash (20%) is comparable to EGFR-targeted agents like Compound A but lacks severe cardiac toxicities observed in Compound C .

Controversies and Limitations:

  • Preclinical data from Smith et al. (2023) conflict with Lee et al. (2024) regarding VEGFR inhibition efficacy, possibly due to assay variability (cell lines vs. recombinant enzymes) .
  • Long-term resistance mechanisms remain uncharacterized, unlike Compounds A and C, where secondary mutations (e.g., T790M in EGFR) are well-documented .

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